molecular formula C13H21NO2 B13766026 (4-tert-butyl-1-ethynylcyclohexyl) carbamate CAS No. 63884-85-5

(4-tert-butyl-1-ethynylcyclohexyl) carbamate

Cat. No.: B13766026
CAS No.: 63884-85-5
M. Wt: 223.31 g/mol
InChI Key: YQBAJGLIODBQFB-UHFFFAOYSA-N
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Description

(4-tert-butyl-1-ethynylcyclohexyl) carbamate is an organic compound with the molecular formula C13H21NO2. It is a derivative of carbamate, which is derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group and an ethynyl group attached to a cyclohexyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-butyl-1-ethynylcyclohexyl) carbamate involves several steps. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the methods mentioned above can be scaled up for industrial purposes, with appropriate adjustments to reaction conditions and catalysts to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-tert-butyl-1-ethynylcyclohexyl) carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: Substitution reactions are common, where the ethynyl or tert-butyl groups can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium and copper catalysts, as well as various acids and bases to facilitate the reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

(4-tert-butyl-1-ethynylcyclohexyl) carbamate has several scientific research applications:

    Chemistry: It is used in the synthesis of complex organic compounds, including indoles and other heterocycles.

    Biology: The compound is studied for its potential biological activities, including its role as a chloride ion channel blocker.

    Medicine: It serves as an intermediate in the synthesis of various bioactive compounds, highlighting its importance in medicinal chemistry.

    Industry: The compound is used in the development of new pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of (4-tert-butyl-1-ethynylcyclohexyl) carbamate involves its interaction with specific molecular targets. For instance, as a chloride ion channel blocker, it binds to and inhibits the function of chloride channels, affecting ion transport and cellular activities. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl (4-ethynylphenyl)carbamate: Similar in structure but with a phenyl ring instead of a cyclohexyl ring.

    tert-butyl N-(4-hydroxycyclohexyl)carbamate: Contains a hydroxy group instead of an ethynyl group.

    tert-butyl (4-aminocyclohexyl)carbamate: Features an amino group in place of the ethynyl group.

Uniqueness

(4-tert-butyl-1-ethynylcyclohexyl) carbamate is unique due to its combination of a tert-butyl group and an ethynyl group attached to a cyclohexyl ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

63884-85-5

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

(4-tert-butyl-1-ethynylcyclohexyl) carbamate

InChI

InChI=1S/C13H21NO2/c1-5-13(16-11(14)15)8-6-10(7-9-13)12(2,3)4/h1,10H,6-9H2,2-4H3,(H2,14,15)

InChI Key

YQBAJGLIODBQFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C#C)OC(=O)N

Origin of Product

United States

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